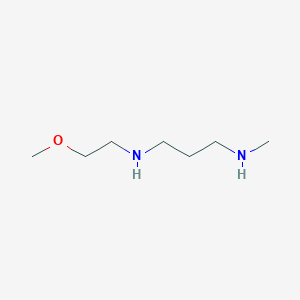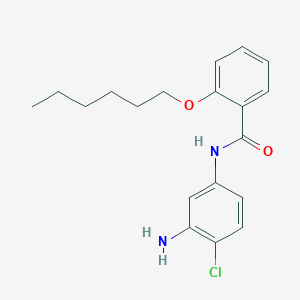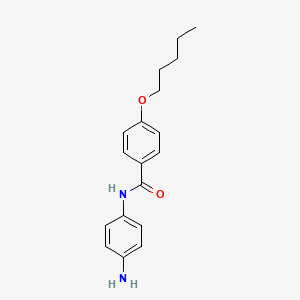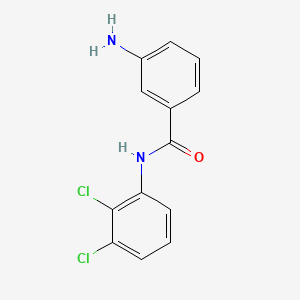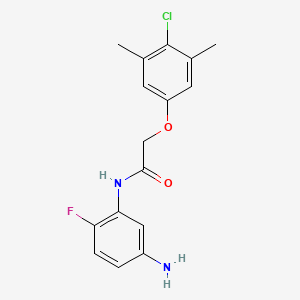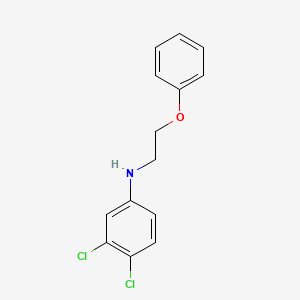
3,4-二氯-N-(2-苯氧基乙基)苯胺
描述
3,4-Dichloro-N-(2-phenoxyethyl)aniline is a biochemical used for proteomics research . It has a molecular formula of C14H13Cl2NO and a molecular weight of 282.17 .
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-N-(2-phenoxyethyl)aniline consists of a phenyl ring (C6H5-) attached to an ethoxy group (C2H5O-) and an aniline group (C6H4NH2) that is dichlorinated (Cl2) .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dichloro-N-(2-phenoxyethyl)aniline include a molecular weight of 282.17 and a molecular formula of C14H13Cl2NO .科学研究应用
介晶性质
- 已经研究了多取代,包括 N-[4-(4-取代苯甲酰氧基)苯亚甲基]苯胺的氯代和甲基衍生物,对其介晶性质的影响。具体而言,研究了单、二和三氯取代对向列各向同性转变温度的影响,结果表明邻氯对这些温度有显着影响 (Hasegawa 等人,1989 年)。
衍生物的合成
- 一项关于从 3,4-二氯硝基苯合成 3-氯-4-[1,1,2-三氟-2-(三氟甲氧基)-乙氧基]苯胺的研究揭示了一种高效的过程,具有高产率和低环境影响,强调了 3,4-二氯-硝基苯在复杂苯胺衍生物合成中的重要性 (温子强,2007 年)。
光谱和理论研究
- 已经对 N-(2-苯氧基乙基)苯胺及其衍生物进行了红外光谱研究和理论计算。这些研究提供了对这些化合物的振动、几何和电子性质的见解,为理解它们的行为和潜在应用做出了重大贡献 (Finazzi 等人,2003 年)。
与其他化学物质的相互作用
- 已经报道了 3,4-二氯-1-硝基苯与苯胺的溶剂化物结构。这项研究提供了对分子间相互作用(如氢键和 Cl⋯Cl 和 N—O⋯Cl 相互作用)的见解,这些相互作用对于理解这些化合物在不同环境中的行为至关重要 (Barnett 等人,2005 年)。
苯恶嗪的合成
- 研究从苯酚、苯胺和甲醛合成 3,4-二氢-2H-3-苯基-1,3-苯恶嗪表明,N-羟甲基苯胺可能是关键中间体。这项研究有助于理解苯恶嗪合成中的反应路径和中间体,突出了苯胺衍生物的作用 (Zhang 等人,2015 年)。
属性
IUPAC Name |
3,4-dichloro-N-(2-phenoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c15-13-7-6-11(10-14(13)16)17-8-9-18-12-4-2-1-3-5-12/h1-7,10,17H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOXYKLKQYSQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-N-(2-phenoxyethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




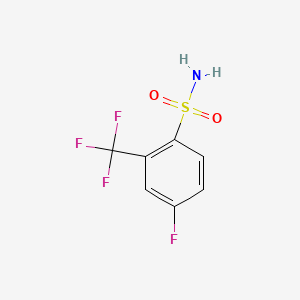
![N-Ethyl-3-[(2-methoxyethyl)amino]propanamide](/img/structure/B1385104.png)
